molecular formula C15H14O2 B13486465 3-(4-Ethoxyphenyl)benzaldehyde

3-(4-Ethoxyphenyl)benzaldehyde

Cat. No.: B13486465
M. Wt: 226.27 g/mol
InChI Key: NJFZHUZSOOLIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It features an ethoxy group at the 4’ position and an aldehyde group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an ethoxybenzene derivative undergoes acylation with an appropriate aldehyde precursor under acidic conditions . The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4’-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Ethoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can be exploited in designing inhibitors or activators for specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4’-Ethoxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    4’-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    4’-Ethoxy-[1,1’-biphenyl]-3-methanol: Features a primary alcohol group instead of an aldehyde.

Uniqueness

4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the biphenyl structure

Biological Activity

3-(4-Ethoxyphenyl)benzaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound, also known as 4-ethoxy-2-benzaldehyde, has a molecular formula of C10_{10}H12_{12}O and a molecular weight of 164.20 g/mol. Its structure features an ethoxy group attached to a phenyl ring, which is further connected to a benzaldehyde moiety. This unique configuration contributes to its biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of the compound can inhibit the proliferation of human leukemia U937 cells. The structure-activity relationship (SAR) analysis showed that modifications in the ethoxy group position enhanced the inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets, modulating cellular pathways involved in apoptosis and cell cycle regulation. This interaction may lead to the induction of apoptosis in cancer cells and inhibition of bacterial growth .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of U937 cell proliferation
AntimicrobialInhibition of bacterial growth
Apoptosis InductionInduces programmed cell death

Case Study: Anticancer Activity

In a notable study, researchers synthesized several analogs of this compound to evaluate their anticancer efficacy. The results indicated that specific modifications to the ethoxy group significantly enhanced the compound's ability to induce apoptosis in cancer cells. The study concluded that these derivatives could serve as lead compounds for developing new anticancer therapies .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests it could be developed into a novel anticancer drug.
  • Antimicrobial Agent : The compound's effectiveness against bacteria positions it as a candidate for new antimicrobial therapies, especially in an era of rising antibiotic resistance.
  • Pharmaceutical Development : Its unique chemical structure allows for further modifications that could enhance efficacy and reduce toxicity.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-(4-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-11H,2H2,1H3

InChI Key

NJFZHUZSOOLIFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.